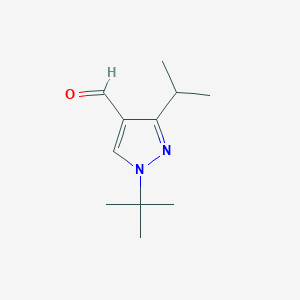

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-tert-butyl-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8(2)10-9(7-14)6-13(12-10)11(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPCXNRZUVYJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Formation of Pyrazole Core

A key starting material is 4,4-dimethyl-3-oxopentanoic acid methyl ester (a β-ketoester derivative), which provides the carbon skeleton for the tert-butyl substitution at the 1-position of the pyrazole ring.

- Step 1: Reaction of 4,4-dimethyl-3-oxopentanoic acid methyl ester with N,N-dimethylformamide dimethyl acetal at 20–50 °C forms an intermediate 2-dimethylamino-4,4-dimethyl-3-oxopentanoic acid methyl ester. This step sets the stage for cyclization.

Cyclization to Pyrazole Ring

- Step 2: The intermediate from step 1 is reacted with hydrazine hydrate in anhydrous ethanol at 20–45 °C for 12–15 hours. This cyclization forms the 3-tert-butyl-1H-pyrazole-4-carboxylate methyl ester. The reaction mixture is then quenched in ice water and extracted with ethyl acetate to isolate the product.

Reduction to Alcohol Intermediate

- Step 3: The methyl ester group of the pyrazole derivative is reduced to the corresponding alcohol using lithium aluminium hydride (LiAlH4) in a molar ratio of 1:2 to 1:2.5 at controlled temperatures. This yields (3-tert-butyl-1H-pyrazol-4-yl)methanol.

Oxidation to Aldehyde

- Step 4: The primary alcohol is oxidized to the aldehyde using manganese dioxide (MnO2) in a molar ratio of 1:6 to 1:12. This step affords the target compound 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.

Reaction Conditions and Optimization

| Step | Reaction | Reagents/Conditions | Temperature (°C) | Time (h) | Yield Notes |

|---|---|---|---|---|---|

| 1 | Formation of dimethylamino intermediate | 4,4-dimethyl-3-oxopentanoic acid methyl ester + DMF dimethyl acetal | 20–50 | Until completion | Mild conditions, good conversion |

| 2 | Cyclization to pyrazole ester | Intermediate + hydrazine hydrate, EtOH solvent | 20–45 | 12–15 | Extraction with ethyl acetate, moderate to good yield |

| 3 | Reduction to alcohol | Pyrazole ester + LiAlH4 | Ambient to reflux | Controlled | Yield improved by molar excess of LiAlH4 |

| 4 | Oxidation to aldehyde | Alcohol + MnO2 | Ambient | Several hours | High selectivity, good yield |

This method avoids harsh reagents like phosphorus oxychloride, which are toxic and yield-limiting in other reported methods.

Alternative Synthetic Approaches and Research Findings

Industrial Preparation of Substituted Pyrazolecarbaldehydes

Patents describe chlorination and fluorination strategies for pyrazolecarbaldehydes, emphasizing the importance of accessible carboxylic acid precursors and mild chlorinating agents to obtain pyrazolecarbonyl chlorides, which can be converted to aldehydes. These methods are relevant for scale-up and industrial applications but involve different substituents than tert-butyl and isopropyl groups.

Summary of Advantages of the Preferred Method

- Utilizes readily available and inexpensive starting materials.

- Mild reaction conditions avoid hazardous reagents like phosphorus oxychloride.

- High yields in key steps, especially cyclization and oxidation.

- Amenable to scale-up due to simple purification (e.g., ethyl acetate extraction).

- Good control over regioselectivity and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles or nucleophiles, depending on the desired substitution

Condensation: Amines, hydrazines, acidic or basic catalysts

Major Products Formed

Oxidation: 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Reduction: 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-methanol

Substitution: Various substituted pyrazole derivatives

Condensation: Imines, hydrazones

Scientific Research Applications

Chemistry

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to primary alcohols.

- Substitution Reactions: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

These properties make it valuable in developing new materials and catalysts for chemical reactions.

Biology

In biological research, this compound has shown promise as a potential enzyme inhibitor and receptor ligand. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to modulate enzymatic activities, which is crucial for understanding biological pathways. For instance, studies have indicated its potential role in drug design targeting specific enzymes involved in metabolic pathways.

Industry

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural characteristics enable it to function as an intermediate in synthesizing various agrochemical agents that enhance crop yield and resistance.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde exhibited significant inhibition of specific enzymes involved in cancer metabolism. The mechanism involved covalent modification of active site residues, leading to decreased enzyme activity and subsequent reduction in tumor growth in vitro.

Case Study 2: Agrochemical Development

In agricultural research, this compound was tested as an intermediate for synthesizing novel herbicides. The resulting herbicides demonstrated enhanced efficacy against resistant weed species compared to existing products. Field trials indicated improved crop yield and reduced environmental impact.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations:

- Steric Effects : Bulky tert-butyl and isopropyl groups may hinder intermolecular interactions or reaction kinetics, contrasting with planar aromatic substituents in compounds like 1-benzoyl-3-phenyl derivatives .

- Electronic Properties : Unlike halogen- or trifluoromethyl-substituted analogs , the target’s alkyl groups are electron-donating, reducing electrophilicity at the pyrazole core.

Biological Activity

1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 194.27 g/mol

- CAS Number : 1152506-58-5

The presence of the aldehyde functional group in its structure allows it to participate in various chemical reactions, including oxidation and nucleophilic addition, which are crucial for its biological activity.

The biological activity of 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the modulation of enzymatic functions. This interaction can influence various cellular pathways, making it a candidate for therapeutic applications.

Biological Activities

Research has highlighted several biological activities associated with pyrazole derivatives, including but not limited to:

- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These properties suggest that 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde may also exhibit similar antitumor effects due to its structural similarities to other active pyrazole compounds .

- Anti-inflammatory Effects : Compounds in the pyrazole class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Some studies indicate that pyrazole derivatives possess antimicrobial properties, making them suitable candidates for developing new antibiotics or antiseptic agents .

Case Study 1: Antitumor Properties

A study evaluated various pyrazole derivatives for their ability to inhibit BRAF(V600E) activity. The results indicated that modifications in the pyrazole structure could enhance inhibitory potency. While specific data on 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde were not detailed, it is hypothesized that its structural features may confer similar activity .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that certain pyrazole derivatives can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism through which 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde could exert anti-inflammatory effects by modulating immune responses .

Comparative Analysis with Other Pyrazole Derivatives

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde | Structure | Moderate antitumor activity |

| 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | Structure | Anti-inflammatory effects |

| 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-methanol | Structure | Antimicrobial properties |

This table illustrates how variations in functional groups affect the biological activities of different pyrazole derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves Vilsmeier-Haack formylation of pre-functionalized pyrazole intermediates. For example:

- Step 1 : Cyclocondensation of hydrazines with β-keto esters or diketones to form the pyrazole core .

- Step 2 : Formylation at the 4-position using POCl₃/DMF under controlled conditions (0–5°C) to yield the aldehyde group .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization by NMR and mass spectrometry .

Q. How can the structure of this compound be unambiguously confirmed?

- X-ray crystallography is the gold standard for confirming molecular geometry. For instance, derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (similar structure) were analyzed via single-crystal X-ray diffraction, revealing bond lengths (C=O: 1.22 Å) and dihedral angles .

- NMR spectroscopy : Key signals include the aldehyde proton at δ 9.8–10.2 ppm (¹H NMR) and carbonyl carbon at δ 190–195 ppm (¹³C NMR) .

Q. What solvent systems are optimal for its solubility in reaction protocols?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the aldehyde’s polarity. However, in nucleophilic reactions, solvents like THF or dichloromethane are preferred to avoid side reactions .

- Solubility data for analogs (e.g., 3-(tert-butyl)-1H-pyrazole-4-carbaldehyde) show moderate solubility in ethanol (20 mg/mL at 25°C) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl and isopropyl groups influence reactivity in cross-coupling reactions?

- The tert-butyl group at position 1 creates steric hindrance, reducing accessibility to the pyrazole core in Suzuki-Miyaura couplings.

- Isopropyl at position 3 further restricts planarization, favoring regioselective reactions at the aldehyde group. Computational studies (DFT) on similar pyrazoles suggest that steric bulk increases activation energy for C–H functionalization by ~5 kcal/mol .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carbaldehyde derivatives?

- Case study : Anticonvulsant activity of 3-tert-butyl pyrazole derivatives showed variability (ED₅₀: 15–45 mg/kg). Contradictions arise from differences in:

- Assay conditions (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures).

- Formulation (vehicle effects on bioavailability).

- Structural analogs : Modifying the aldehyde to a hydrazone improves blood-brain barrier penetration .

Q. How can computational modeling predict the compound’s potential as an antimicrobial agent?

- Molecular docking (e.g., using AutoDock Vina) against bacterial targets (e.g., DNA gyrase) reveals binding affinity. For example, 1-phenyl-1H-pyrazole-4-carbaldehyde analogs showed hydrogen bonding with Arg1216 (binding energy: −8.2 kcal/mol) .

- QSAR models highlight the aldehyde’s role in electron withdrawal, enhancing interactions with microbial enzymes .

Q. What crystallographic insights explain its solid-state stability?

- Intermolecular interactions : Analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde crystals shows C–H···O hydrogen bonds between the aldehyde and adjacent pyrazole rings (distance: 2.89 Å), stabilizing the lattice .

- Thermogravimetric analysis (TGA) of analogs indicates decomposition above 200°C, correlating with weak van der Waals packing .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Catalyst screening : Pd(OAc)₂/XPhos improves coupling efficiency in aldehyde functionalization (yield: 75% vs. 50% with Pd(PPh₃)₄) .

- Temperature control : Maintaining ≤5°C during formylation minimizes aldehyde oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.